2-(Difluoromethyl)-5-methoxynaphthalene
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Overview
Description
2-(Difluoromethyl)-5-methoxynaphthalene: is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a difluoromethyl group (-CF₂H) and a methoxy group (-OCH₃) attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a naphthalene derivative using difluoromethylating agents such as TMSCF₂H (trimethylsilyl difluoromethyl) under metal-free conditions . The reaction conditions often include the use of a base like NaHCO₃ and a solvent such as acetonitrile, with the reaction being catalyzed by visible light or other photochemical methods .
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-5-methoxynaphthalene may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced difluoromethylating reagents and catalysts can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-5-methoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used.
Major Products Formed:
Oxidation: Formation of 2-(Difluoromethyl)-5-formylnaphthalene or 2-(Difluoromethyl)-5-carboxynaphthalene.
Reduction: Formation of 2-(Methyl)-5-methoxynaphthalene.
Substitution: Formation of halogenated derivatives such as 2-(Difluoromethyl)-5-bromonaphthalene.
Scientific Research Applications
2-(Difluoromethyl)-5-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-5-methoxynaphthalene
- 2-(Monofluoromethyl)-5-methoxynaphthalene
- 2-(Difluoromethyl)-6-methoxynaphthalene
Comparison:
- 2-(Difluoromethyl)-5-methoxynaphthalene is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric effects compared to its mono- and trifluoromethyl counterparts. This can result in different reactivity and biological activity profiles.
- The position of the methoxy group also influences the compound’s properties, with the 5-methoxy derivative potentially exhibiting different chemical behavior compared to the 6-methoxy derivative .
Properties
Molecular Formula |
C12H10F2O |
---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
6-(difluoromethyl)-1-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-15-11-4-2-3-8-7-9(12(13)14)5-6-10(8)11/h2-7,12H,1H3 |
InChI Key |
SPUKWVZOEUSHIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=C2)C(F)F |
Origin of Product |
United States |
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